molecular formula C5H8N4OS B8759529 2-Propanone, 1-((1-methyl-1H-tetrazol-5-yl)thio)- CAS No. 80087-26-9

2-Propanone, 1-((1-methyl-1H-tetrazol-5-yl)thio)-

Cat. No.: B8759529
CAS No.: 80087-26-9
M. Wt: 172.21 g/mol
InChI Key: SRWOHNSVTLKUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-((1-methyl-1H-tetrazol-5-yl)thio)- is a useful research compound. Its molecular formula is C5H8N4OS and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanone, 1-((1-methyl-1H-tetrazol-5-yl)thio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-((1-methyl-1H-tetrazol-5-yl)thio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80087-26-9

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

1-(1-methyltetrazol-5-yl)sulfanylpropan-2-one

InChI

InChI=1S/C5H8N4OS/c1-4(10)3-11-5-6-7-8-9(5)2/h3H2,1-2H3

InChI Key

SRWOHNSVTLKUQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NN=NN1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.12 g (0.02 mol) of 5-mercapto-1-methyltetrazole sodium salt hydrate in 60 ml of absolute ethanol was added dropwise, 2.06 g (0.2 mol) of chloroacetone. After stirring for 20 hours at room temperature, the ethanol was evaporated in vacuo. The residue was dissolved in methylene chloride and was washed with water and then brine prior to drying over Na2SO4. Evaporation of the methylene chloride solution gave 1-methyl-5-acetonylthiotetrazole that was purified by flash chromatography on silica gel to yield 0.94 g of the 5-acetonylthio-1-methyltetrazole product.
Name
5-mercapto-1-methyltetrazole sodium salt hydrate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Methyl-5-mercapto-1,2,3,4-tetrazole (0.01 mol), potassium carbonate (0.015 mol) and α-chloroacetone (0.015 mol) are added to acetone (50 ml) and the mixture is refluxed with stirring for 2 hours. The reaction mixture is concentrated to dryness under reduced pressure and the residue is dissolved in chloroform. Insolubles are filtered off. The filtrate is concentrated under reduced pressure and the residue is purified by silica gel column chromatography [Kieselgel 60, eluant: benzene-ether (10:1)] and the product is recrystallized from methanol-ether to obtain 1-methyl-5-acetylmethylthio-1,2,3,4-tetrazole (yield 48%) as colorless needles, m.p. 31° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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